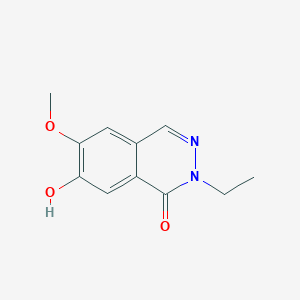

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one

Description

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-ethyl-7-hydroxy-6-methoxyphthalazin-1-one |

InChI |

InChI=1S/C11H12N2O3/c1-3-13-11(15)8-5-9(14)10(16-2)4-7(8)6-12-13/h4-6,14H,3H2,1-2H3 |

InChI Key |

CUMFWXXQNIWPSW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C=C2C=N1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate, followed by methylation and subsequent hydroxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following phthalazinone derivatives are structurally and functionally comparable to the target compound:

Physicochemical Properties

Melting Points :

- 4-Chloro-1,2-dihydrophthalazin-1-one exhibits a high melting point (273–275°C) due to strong intermolecular interactions from the Cl substituent .

- 6,7-Dimethoxy-1,2-dihydrophthalazin-1-one likely has a lower melting point than the target compound due to reduced H-bonding capacity (methoxy vs. hydroxy).

- The target compound’s hydroxy group at position 7 may elevate its melting point compared to methoxy-only analogues .

- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to 4-chloro and 6,7-dimethoxy derivatives. The ethyl group introduces moderate lipophilicity, balancing solubility in polar and nonpolar solvents .

Biological Activity

2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one is a synthetic organic compound belonging to the phthalazinone class. Its unique structure, characterized by an ethyl group at the 2-position, a hydroxyl group at the 7-position, and a methoxy group at the 6-position, contributes to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- IUPAC Name : 2-ethyl-7-hydroxy-6-methoxyphthalazin-1-one

Antimicrobial Activity

Preliminary studies indicate that 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. Notably, it showed promising results against the MCF-7 breast cancer cell line with an IC₅₀ value of approximately 3.1 μM .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The hydroxyl and methoxy groups may facilitate interactions with specific enzymes or receptors.

- Oxidative Stress Modulation : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its anticancer effects .

Study on Antiproliferative Activity

A comprehensive study evaluated several derivatives of phthalazinones, including 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one. The results indicated that this compound exhibited significant antiproliferative activity across various cancer cell lines. The study highlighted that modifications in substituents significantly affected biological activity.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one | MCF-7 | 3.1 |

| Reference Drug (Doxorubicin) | MCF-7 | 0.5 |

Antioxidant Activity Assessment

In addition to its antimicrobial and anticancer properties, this compound demonstrated antioxidant capabilities in various assays (DPPH and FRAP). Compounds with similar structural features were compared, revealing that those with hydroxyl and methoxy substitutions exhibited enhanced antioxidant activity .

Synthesis and Industrial Applications

The synthesis of 2-Ethyl-7-hydroxy-6-methoxy-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate precursors under controlled conditions. This compound serves as a versatile building block in medicinal chemistry and materials science due to its unique chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.